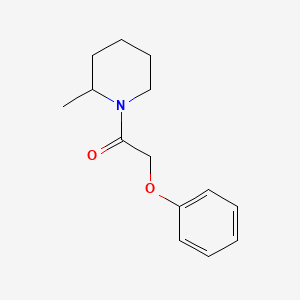
N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective insect repellents available. DEET is used to repel a wide range of insects, including mosquitoes, ticks, and fleas. It is available in various formulations, including sprays, lotions, and wipes.
Wirkmechanismus
The mechanism of action of N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide is not fully understood. It is believed that this compound works by interfering with the insect's ability to detect carbon dioxide and other chemicals that are emitted by humans and other animals. This compound may also interfere with the insect's sense of smell, making it more difficult for the insect to locate its host.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in humans. It is rapidly absorbed through the skin and metabolized in the liver. This compound is excreted primarily in the urine. The biochemical and physiological effects of this compound are not fully understood, but it is believed that this compound may affect the nervous system of insects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide is widely used in laboratory experiments to study the behavior and physiology of insects. It is a highly effective insect repellent that can be used to prevent insects from interfering with experiments. However, this compound can also interfere with the behavior of insects, making it difficult to study their natural behavior. Additionally, this compound can be toxic to some species of insects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide. One area of research is the development of new insect repellents that are more effective and have fewer side effects than this compound. Another area of research is the use of this compound in agriculture as a crop protectant. Finally, there is a need for further research into the mechanism of action of this compound to better understand how it works and how it can be used more effectively.
Synthesemethoden
N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide is synthesized through a multi-step process that involves the reaction of m-toluic acid with thionyl chloride to produce m-tolyl chloride. The m-tolyl chloride is then reacted with diethylamine and formaldehyde to produce this compound. The synthesis of this compound is a well-established process that has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide has been extensively studied for its insect-repelling properties. It is one of the most effective insect repellents available and is used in a wide range of applications, including personal insect repellents, insecticide-treated clothing, and insecticide-treated bed nets. This compound has also been studied for its potential use in agriculture as a crop protectant.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-N,2,3-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-4-6-11(10(9)2)12(15)13(3)7-8-14/h4-6,14H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWLDBSPENALSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N(C)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7500525.png)

![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)







